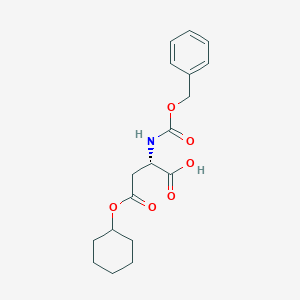

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid

Overview

Description

“(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid” is a complex organic compound . It is a type of α,β-unsaturated carbonyl compound, which are key building blocks in organic chemistry .

Synthesis Analysis

The synthesis of α,β-unsaturated carbonyl compounds has received significant attention over the past decades . Among the known methodologies, carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as the ProtParam tool, which allows the computation of various physical and chemical parameters for a given protein sequence . Additionally, the Lewis Structure Finder can be used to determine the Lewis structure of chemical compounds .Chemical Reactions Analysis

α,β-Unsaturated carbonyl compounds are key building blocks in organic chemistry. Their catalytic synthesis has received significant attention during the past decades . Carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using the ProtParam tool, which allows the computation of various physical and chemical parameters for a given protein sequence . Additionally, new quantitative descriptors for the 20 naturally occurring amino acids based on multidimensional scaling of 237 physical–chemical properties can be used .Scientific Research Applications

Reactivity and Chemical Synthesis

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid and its derivatives are involved in various chemical reactions, contributing to the synthesis of complex organic compounds. For instance, reactions of 4-oxobutanoic acids with binucleophilic reagents lead to the formation of compounds like benzopyrroloxazines, indicating the potential of this compound in synthesizing heterocyclic structures (Amalʼchieva et al., 2022). Moreover, the compound's derivatives, such as valyl benzyl ester chloride, have been studied for their crystal structure, providing insights into their molecular geometry and potential chemical behavior (Dutkiewicz et al., 2010).

Enantioselective Synthesis

The compound's framework is pivotal in enantioselective synthesis, a critical aspect of producing pharmaceuticals with the desired chirality. Research shows that primary amine catalysts can promote the reaction of various ketones with dibenzoyl peroxide, leading to protected α-hydroxy carbonyl compounds with high yield and enantioselectivity, demonstrating the compound's role in asymmetric synthesis (Jadhav et al., 2012).

Synthesis of Amino Acids and Derivatives

This compound is used in the synthesis of non-proteinogenic amino acids and their derivatives, which are valuable in designing peptides and drugs with specific biological activities (Adamczyk & Reddy, 2001).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity .

Mode of Action

It is an aspartic acid derivative , which suggests that it may interact with biological systems in a manner similar to other aspartic acid derivatives. These compounds are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

As an aspartic acid derivative, it may be involved in protein synthesis and other metabolic processes that utilize aspartic acid .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

As an aspartic acid derivative, it may influence protein synthesis and other metabolic processes, potentially leading to changes in cellular function and structure .

Future Directions

properties

IUPAC Name |

(2S)-4-cyclohexyloxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c20-16(25-14-9-5-2-6-10-14)11-15(17(21)22)19-18(23)24-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,19,23)(H,21,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMQHBWAORFCPR-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00706873 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-(cyclohexyloxy)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00706873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211797-21-6 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-(cyclohexyloxy)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00706873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1523582.png)

amine](/img/structure/B1523592.png)